2,4-Dimethylpyrrolidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,4-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKBTPFACIKRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333946-75-0 | |
| Record name | 2,4-Dimethylpyrrolidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333946750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-dimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIMETHYLPYRROLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPN5GHA8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reduction of 2,4-Dimethylpyrrolidine
The most common preparation method involves the reduction of 2,4-dimethylpyrrolidine to its hydrochloride salt. Lithium aluminum hydride (LiAlH4) is frequently used as the reducing agent in dry tetrahydrofuran (THF). The reaction is conducted under reflux conditions to ensure complete reduction. After the reduction step, hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of 2,4-dimethylpyrrolidine. This method is widely used both in laboratory-scale and industrial-scale syntheses due to its efficiency and ability to produce high-purity products.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,4-Dimethylpyrrolidine + LiAlH4 in dry THF | Reduction under reflux |
| 2 | Addition of HCl | Formation of 2,4-Dimethylpyrrolidine hydrochloride |
Asymmetric Synthesis from Chiral Precursors
To obtain stereochemically pure Rel-(2R,4R)-2,4-dimethylpyrrolidine hydrochloride, asymmetric synthesis methods are employed. These methods start from chiral precursors and utilize chiral catalysts to ensure the desired stereochemistry at the 2- and 4-positions of the pyrrolidine ring. Catalytic hydrogenation of suitable pyrrolidine derivatives under controlled conditions is one such approach. Protecting group strategies are often used to prevent epimerization, and the products are characterized by chiral high-performance liquid chromatography (HPLC) or polarimetry to confirm enantiomeric excess greater than 98%.
| Method | Key Features | Advantages |
|---|---|---|
| Asymmetric synthesis | Use of chiral precursors and catalysts | High stereochemical purity |
| Catalytic hydrogenation | Introduction of methyl groups with control | Scalable for industrial production |
Industrial Production Considerations
Industrial synthesis of this compound typically involves large-scale catalytic reduction processes similar to laboratory methods but optimized for yield and purity. The use of chiral catalysts and controlled reaction conditions ensures maintenance of stereochemistry. Industrial processes focus on cost efficiency, scalability, and environmental safety. The hydrochloride salt is usually isolated by acidification and crystallization steps to meet industrial purity standards.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents.
Major Products Formed:
Oxidation: N-oxides of 2,4-Dimethylpyrrolidine.
Reduction: More reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
2,4-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethylpyrrolidine hydrochloride involves its interaction with various molecular targets. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound can act as a ligand, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereoisomers
Key analogs include:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|
| 2,2-Dimethylpyrrolidine hydrochloride | 623580-01-8 | C₆H₁₄ClN | 135.63 | 95–97% | Two methyl groups at C2; planar symmetry |
| (2S,5S)-2,5-Dimethylpyrrolidine hydrochloride | 138133-34-3 | C₆H₁₄ClN | 135.64 | 95% | Chiral centers at C2 and C5 |
| 3,3-Dimethylpyrrolidine hydrochloride | 792915-20-9 | C₆H₁₄ClN | 135.64 | 97% | Methyl groups at C3; reduced steric hindrance |
| rel-(2R,4R)-2,4-Dimethylpyrrolidine hydrochloride | Not explicitly listed | C₆H₁₄ClN | ~135.6 | ≥95% | Chiral centers at C2 and C4 |
Notes:
- Stereochemical Impact : The (2S,5S) and (2R,5R) stereoisomers exhibit distinct catalytic properties in asymmetric hydrogenation reactions, as demonstrated in studies on related 4-substituted pyrrolidines .
- Positional Isomerism: 2,2- and 3,3-dimethyl analogs show differences in boiling points (e.g., 156.3°C for 2,2-dimethyl vs.
Physicochemical Properties
| Property | 2,4-Dimethylpyrrolidine HCl (Inferred) | 2,2-Dimethylpyrrolidine HCl | (2S,5S)-2,5-Dimethylpyrrolidine HCl |
|---|---|---|---|
| Melting Point | Not reported | Not reported | No data available |
| Boiling Point | ~150–160°C (estimated) | 156.3°C | Not reported |
| Solubility | Soluble in polar solvents (e.g., H₂O, EtOH) | Similar | Similar |
| Hazards (GHS) | Likely H315, H319, H335 | H315, H319, H335 | H315, H319, H335 |
Sources : Data extrapolated from analogs .
Biological Activity
2,4-Dimethylpyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula CHClN and a molecular weight of approximately 135.64 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biochemical applications. Its structure features a pyrrolidine ring with two methyl groups at the 2 and 4 positions, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. This interaction is crucial for modulating biochemical pathways.
- Ligand Activity : The compound acts as a ligand in biochemical assays, which allows it to bind to specific receptors and enzymes, thereby affecting their functionality.
Biological Activities
Research has identified several biological activities associated with this compound:
- Pharmacological Applications : The compound is used in the development of pharmaceuticals targeting specific molecular pathways. Its chiral nature enhances its specificity and efficacy in drug design.
- Toxicological Studies : While the compound shows potential therapeutic effects, it has also been noted for its toxicity. It is classified as harmful if swallowed and can cause skin irritation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Interaction | Modulates enzyme activity through hydrogen bonding and coordination with metal ions | , |
| Ligand Binding | Acts as a ligand in biochemical assays affecting receptor functionality | , |
| Pharmaceutical Development | Used in synthesizing drugs targeting specific pathways | , |
| Toxicity Profile | Classified as harmful; can cause skin irritation | , |
Case Study: Interaction with Cytochrome P450 Enzymes
A study investigated the interaction of this compound with cytochrome P450 enzymes, which play a critical role in drug metabolism. The compound was found to influence the metabolic pathways involving these enzymes, highlighting its potential impact on pharmacokinetics and drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
